

An In-depth Technical Guide to 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(vinyldimethylsilyl)benzene

Cat. No.: B1582281

[Get Quote](#)

CAS Number: 4519-17-9

This technical guide provides a comprehensive overview of **1,4-Bis(vinyldimethylsilyl)benzene**, a key organosilicon compound for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis and polymerization, and its applications, with a focus on its role as a crosslinking agent in advanced polymer systems.

Quantitative Data

The physical and chemical properties of **1,4-Bis(vinyldimethylsilyl)benzene** are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other key physical properties like a definitive boiling and melting point from peer-reviewed literature are not readily available. For comparative purposes, the properties of the related compound 1,4-Bis(dimethylsilyl)benzene are also provided.

Table 1: Physicochemical Properties of **1,4-Bis(vinyldimethylsilyl)benzene**

Property	Value	Source
CAS Number	4519-17-9	[1]
Molecular Formula	C ₁₄ H ₂₂ Si ₂	[2]
Molecular Weight	246.49 g/mol	[2]
Physical Form	Liquid	
Purity	≥98%	
Boiling Point	92°C	[Note 1]
Density	0.912 g/cm ³	[Note 1]
Storage	Sealed in a dry environment at room temperature.	

Note 1: Data from a commercial supplier; not independently verified in peer-reviewed literature.

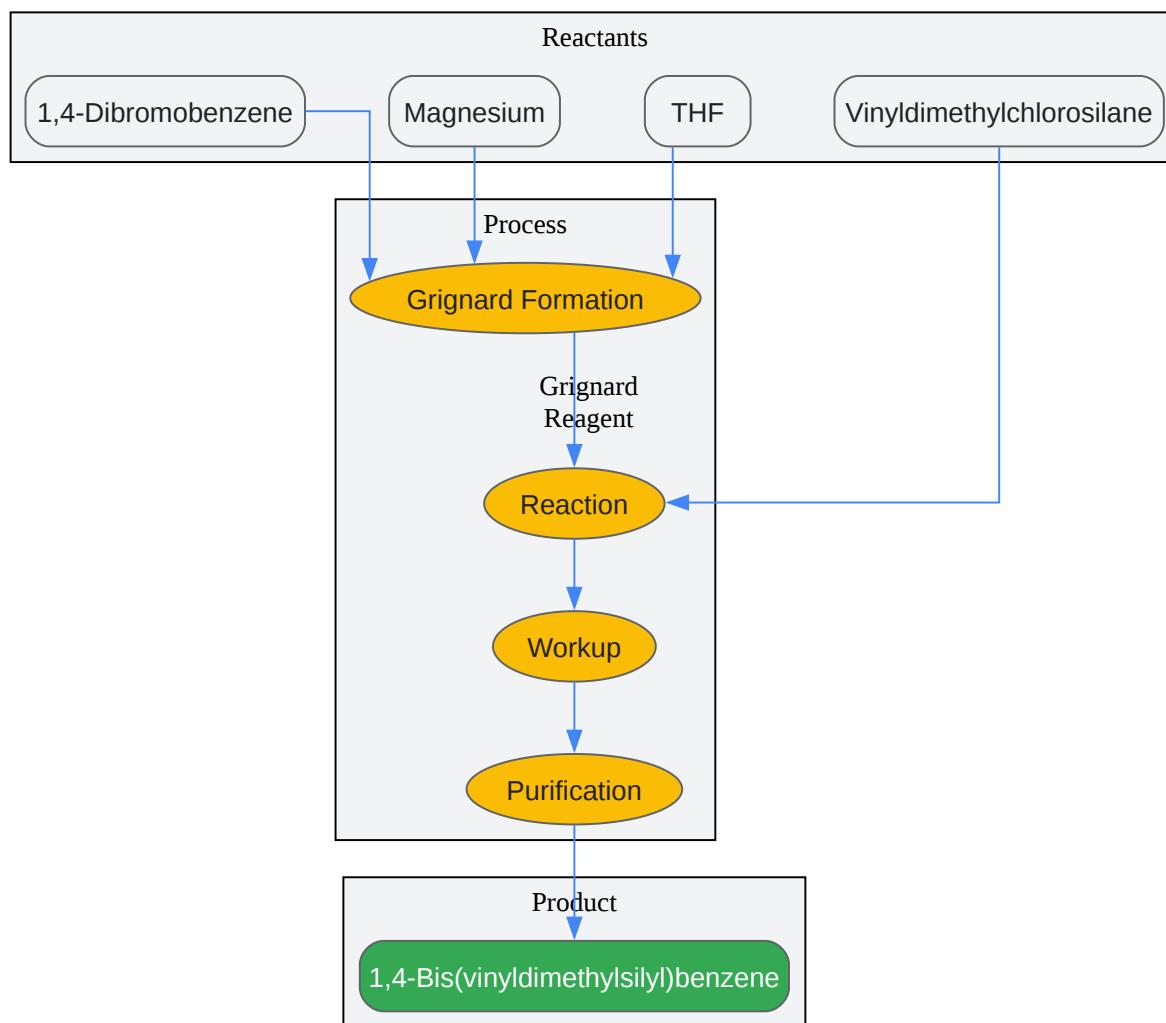
Table 2: Physicochemical Properties of 1,4-Bis(dimethylsilyl)benzene (for comparison)

Property	Value	Source
CAS Number	2488-01-9	[3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₈ Si ₂	[4] [6]
Molecular Weight	194.42 g/mol	[4] [6]
Boiling Point	213-214 °C (lit.)	[3] [5]
Density	0.874 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.502 (lit.)	[3]

Experimental Protocols

Synthesis of 1,4-Bis(vinyldimethylsilyl)benzene

A common method for the synthesis of **1,4-Bis(vinyldimethylsilyl)benzene** involves a Grignard reaction between 1,4-dibromobenzene and vinyldimethylchlorosilane.[\[1\]](#)


Materials:

- Magnesium turnings (52.5 mmol, 1.28 g)
- 1,4-dibromobenzene (25 mmol, 6.59 g)
- Freshly distilled tetrahydrofuran (THF) (20 mL)
- Vinyldimethylchlorosilane
- Petroleum ether
- Anhydrous sodium sulfate
- Distilled water

Procedure:

- To a dry flask, add magnesium turnings.
- Slowly add a solution of 1,4-dibromobenzene in THF dropwise over 2 hours.
- Heat the reaction mixture to 40°C and stir for 2 hours to form the Grignard reagent.
- Cool the mixture and then add vinyldimethylchlorosilane.
- Heat the reaction mixture again to 40°C and stir for an additional 2 hours.
- After the reaction is complete, let the mixture stand overnight.
- Pour the mixture into distilled water.
- Extract the aqueous phase three times with petroleum ether (30 mL each).
- Combine the organic layers and dry with anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the residue using column chromatography with petroleum ether as the eluent to obtain the final product.

[Click to download full resolution via product page](#)

Synthesis workflow for **1,4-Bis(vinyldimethylsilyl)benzene**.

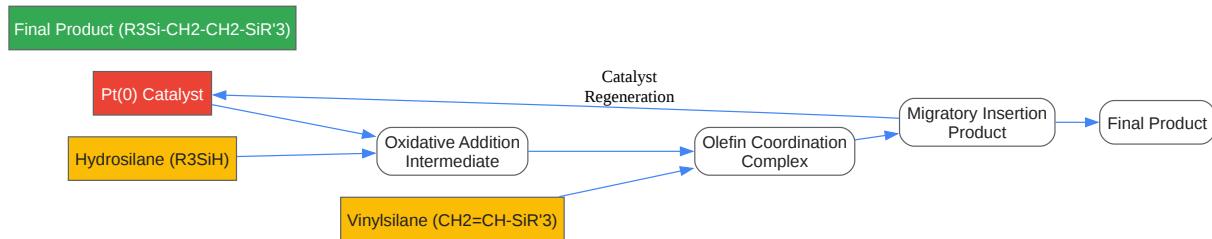
Application in Hydrosilylation Polymerization

1,4-Bis(vinyldimethylsilyl)benzene is primarily used as a crosslinking agent in addition-cure silicone systems. The vinyl groups on the molecule can react with silicon-hydride (Si-H) functional polymers in the presence of a platinum catalyst. This reaction, known as hydrosilylation, forms stable ethylene bridges between polymer chains, leading to the formation of a crosslinked network, characteristic of silicone elastomers.^{[7][8]}

Representative Protocol for Addition-Cure Silicone Elastomer Formation:

Materials:

- Vinyl-terminated polydimethylsiloxane (PDMS)
- Hydrosilane crosslinker (e.g., a copolymer of methylhydrosiloxane and dimethylsiloxane)
- **1,4-Bis(vinyldimethylsilyl)benzene** (as an additional crosslinker or chain extender)
- Platinum catalyst (e.g., Karstedt's catalyst)
- Inhibitor (optional, to control cure time)


Procedure:

- In a suitable mixing vessel, combine the vinyl-terminated PDMS and **1,4-Bis(vinyldimethylsilyl)benzene**.
- Add the hydrosilane crosslinker and mix thoroughly. The ratio of Si-H groups to vinyl groups is critical and typically ranges from 1.5:1 to 2:1 to ensure complete reaction.
- If using, add an inhibitor to control the working time of the mixture.
- Add the platinum catalyst (typically in the ppm range) and mix rapidly and thoroughly.
- De-gas the mixture under vacuum to remove any entrapped air bubbles.
- Pour the mixture into a mold and cure at the desired temperature. Curing can occur at room temperature or be accelerated by heating.

Reaction Pathway: Platinum-Catalyzed Hydrosilylation

The mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves several key steps:[8]

- Oxidative Addition: The hydrosilane reacts with the platinum catalyst.
- Olefin Coordination: The vinyl group of **1,4-Bis(vinyldimethylsilyl)benzene** coordinates with the platinum center.
- Migratory Insertion: The coordinated olefin inserts into the platinum-hydride bond.
- Reductive Elimination: The final product is eliminated, and the platinum catalyst is regenerated.

[Click to download full resolution via product page](#)

Chalk-Harrod mechanism for hydrosilylation.

In conclusion, **1,4-Bis(vinyldimethylsilyl)benzene** is a valuable difunctional monomer and crosslinking agent in the field of silicone polymer chemistry. Its symmetric structure and reactive vinyl groups allow for the precise synthesis of advanced materials with enhanced thermal and mechanical properties. While its application in drug development is not well-

documented, its role in creating biocompatible silicone elastomers for medical devices represents an indirect contribution to the biomedical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Bis(vinyldimethylsilyl)benzene | 4519-17-9 [chemicalbook.com]
- 2. 1,4-Bis(dimethylvinylsilyl)benzene | C14H22Si2 | CID 320767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,4-Bis(dimethylsilyl)benzene CAS#: 2488-01-9 [m.chemicalbook.com]
- 6. 1,4-BIS(DIMETHYLSILYL)BENZENE | [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Bis(vinyldimethylsilyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582281#1-4-bis-vinyldimethylsilyl-benzene-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com